2-[(5-allyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide
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Overview
Description
2-[(5-allyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties .
Preparation Methods
The synthesis of 2-[(5-allyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol in the presence of potassium carbonate at room temperature . The resulting ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate is then reacted with aliphatic amines to give the corresponding acetamides . Industrial production methods typically involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(5-allyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(5-allyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pyrimidine derivatives.
Medicine: Due to its biological activities, it is being studied for potential therapeutic applications.
Industry: The compound is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(5-allyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide involves its interaction with molecular targets and pathways in the body. Pyrimidine derivatives, including this compound, are known to interact with nucleic acids and enzymes involved in DNA replication and repair . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-[(5-allyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-ethylphenyl)acetamide can be compared with other similar compounds such as:
6-methyl-2-thiouracil: A precursor in the synthesis of the compound.
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: An intermediate in the synthesis process.
2-hydrazinyl-6-methylpyrimidin-4(3H)-one: A derivative formed through substitution reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-4-6-15-12(3)19-18(21-17(15)23)24-11-16(22)20-14-9-7-13(5-2)8-10-14/h4,7-10H,1,5-6,11H2,2-3H3,(H,20,22)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZUFUNPXPXNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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